Home > Products > Screening Compounds P82081 > 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride
6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride - 183320-00-5

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride

Catalog Number: EVT-395158
CAS Number: 183320-00-5
Molecular Formula: C20H18Cl3N3O2
Molecular Weight: 438.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazoline derivatives have been recognized for their diverse pharmacological properties, which include the potential to treat various diseases such as hypertension, viral infections, tumors, and malaria. The compound "6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride" falls within this category of compounds, and its analysis is of significant interest due to the promising activities exhibited by related molecules. For instance, the synthesis of a variety of 6,7-dimethoxyquinazoline-2,4-diamines has led to the identification of compounds with high antimalarial activity, suggesting the potential of quinazoline derivatives as drug leads in this field1. Additionally, quinazoline compounds have shown antibacterial activity against various bacterial strains, further highlighting their therapeutic potential2. Moreover, the antitumor effects of quinazoline derivatives have been demonstrated through in vitro studies, indicating their capability as anticancer agents3.

Erlotinib Hydrochloride (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine hydrochloride)

  • Compound Description: Erlotinib hydrochloride, also known as Tarceva, is a tyrosine kinase inhibitor primarily used to treat non-small cell lung cancer (NSCLC) and pancreatic cancer. It acts by blocking the epidermal growth factor receptor (EGFR) pathway, which is often overactive in these types of cancer [, ].

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine Napsylate

  • Compound Description: This compound is a napsylate salt form of the free base of Erlotinib []. The napsylate salt form is specifically investigated for its potential to exhibit improved physical and chemical properties compared to other known salts of Erlotinib, potentially leading to enhanced therapeutic benefits in treating hyperproliferative diseases, including cancer.

6-(2-hydroxyethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine

  • Compound Description: This compound is a degradation product of Erlotinib hydrochloride identified during stability studies under acidic, basic, and photolytic conditions []. While its specific biological activity is not discussed in the provided abstract, its identification as a degradation product highlights potential metabolic pathways of Erlotinib.

6,7-bis(2-methoxyethoxy)quinazolin-4-amine

  • Compound Description: This compound is another degradation product of Erlotinib hydrochloride found under the same stress conditions as the previous compound []. Like the previous compound, its specific biological activity is not discussed.
  • Compound Description: This compound is a third degradation product of Erlotinib hydrochloride observed during stability testing []. Its specific biological activity is not elaborated on in the provided information.
Applications in Various Fields

Antimalarial Drug Development

The synthesis and evaluation of quinazoline derivatives have led to the discovery of compounds with significant antimalarial activity. For instance, the compound SSJ-717 has been identified as a promising antimalarial drug lead, showcasing the potential of quinazoline derivatives in the development of new antimalarial therapies1.

Antibacterial Agents

Quinazoline derivatives have also been explored for their antibacterial properties. The synthesized compounds have undergone preliminary in vitro evaluation and have shown activity against various bacterial strains, including Staphylococcus aureus, Bacillus cereus, and Pseudomonas aeruginosa. This suggests that quinazoline derivatives could be developed into antibacterial agents to combat bacterial infections2.

Anticancer Therapeutics

In the field of oncology, quinazoline derivatives have demonstrated a wide spectrum of anticancer activity. The compound N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride, for example, has shown dose-dependent antiproliferative effects on androgen-independent prostate cancer cells. The inhibition of ERK1/2 activation is a significant finding that could lead to the development of new anticancer drugs targeting this pathway3.

Classification

This compound is classified as:

  • Chemical Class: Quinazoline derivatives
  • IUPAC Name: 6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride
  • CAS Number: 183320-00-5
Synthesis Analysis

The synthesis of 6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline as a precursor.
  2. Reagents: Key reagents include boron tribromide (BBr₃) and triethylamine (TEA).
  3. Methodology:
    • The precursor is treated with BBr₃ in dichloromethane (DCM) at low temperatures (-55 °C) to facilitate dealkylation.
    • After the reaction, the mixture is allowed to warm to room temperature and then neutralized with sodium bicarbonate.
    • The resulting product undergoes extraction with DCM and is purified using column chromatography.
    • Subsequent reactions involve the introduction of the ethynyl group via coupling reactions with 3-ethynylaniline.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .

Molecular Structure Analysis

The molecular structure of 6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride can be described as follows:

  • Molecular Formula: C₁₈H₁₈Cl₂N₂O₂
  • Molecular Weight: Approximately 371.25 g/mol
  • Structural Features:
    • The compound features a quinazoline ring system, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring.
    • The presence of two chloroethoxy substituents at positions 6 and 7 enhances its solubility and biological activity.
    • An ethynyl group at position N-(3) contributes to its reactivity and potential interactions with biological targets.

The three-dimensional conformation of the molecule can be analyzed using techniques such as X-ray crystallography or computational modeling .

Chemical Reactions Analysis

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride can participate in various chemical reactions:

  1. Substitution Reactions: The chloro groups can undergo nucleophilic substitution reactions, allowing for further functionalization.
  2. Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as Sonogashira coupling, to introduce additional aromatic systems or functional groups.
  3. Decomposition Reactions: Under certain conditions, this compound may decompose, especially when exposed to strong acids or bases .

These reactions highlight the compound's versatility for further chemical modifications and potential applications in drug development.

Mechanism of Action

The mechanism of action for 6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride primarily involves inhibition of tyrosine kinases. Tyrosine kinases play a crucial role in signal transduction pathways that regulate cell proliferation and survival:

  1. Target Interaction: The compound selectively binds to the ATP-binding site of tyrosine kinases, inhibiting their activity.
  2. Biological Effects: This inhibition leads to decreased phosphorylation of downstream signaling molecules involved in cell growth and division.
  3. Therapeutic Implications: By modulating these pathways, the compound shows promise in treating various cancers characterized by aberrant tyrosine kinase activity .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water due to its hydrophobic nature.
  • Stability: Stable under normal laboratory conditions but sensitive to moisture and light.

These properties are essential for determining appropriate storage conditions and formulation strategies for pharmaceutical applications .

Applications

The applications of 6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride are primarily focused on medicinal chemistry and drug development:

  1. Anticancer Agent: Due to its mechanism as a tyrosine kinase inhibitor, it is being investigated for use in cancer therapies targeting specific tumors that overexpress these kinases.
  2. Research Tool: It serves as a valuable tool for studying signaling pathways in cancer biology and evaluating drug resistance mechanisms.
  3. Potential Imaging Agent: There is ongoing research into its use as a radiolabeled compound for positron emission tomography imaging to track tumor responses .

Properties

CAS Number

183320-00-5

Product Name

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride

IUPAC Name

6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine;hydrochloride

Molecular Formula

C20H18Cl3N3O2

Molecular Weight

438.7 g/mol

InChI

InChI=1S/C20H17Cl2N3O2.ClH/c1-2-14-4-3-5-15(10-14)25-20-16-11-18(26-8-6-21)19(27-9-7-22)12-17(16)23-13-24-20;/h1,3-5,10-13H,6-9H2,(H,23,24,25);1H

InChI Key

MCJCPYXGLTWKGT-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCCl)OCCCl.Cl

Synonyms

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine Monohydrochloride; [6,7-Bis(2-chloroethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine Hydrochloride;

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCCl)OCCCl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.